1-[4-(4-FLUOROBENZYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE
Description
1-[4-(4-Fluorobenzyl)piperazino]-2-phenoxy-1-ethanone is a piperazine-based organic compound featuring a fluorobenzyl group attached to the piperazine nitrogen and a phenoxy-substituted ethanone moiety. This structure combines aromatic, heterocyclic, and ketone functionalities, making it a candidate for diverse pharmacological applications. Piperazine derivatives are widely studied for their ability to interact with neurotransmitter receptors, enzymes, and ion channels, particularly in neurological and oncological contexts . The fluorobenzyl group enhances metabolic stability and modulates lipophilicity, while the phenoxy ethanone moiety may influence binding affinity to biological targets .
Properties
IUPAC Name |
1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c20-17-8-6-16(7-9-17)14-21-10-12-22(13-11-21)19(23)15-24-18-4-2-1-3-5-18/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFWFFOBVZAZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluorobenzyl)piperazino]-2-phenoxy-1-ethanone typically involves the following steps:
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Formation of 4-Fluorobenzylpiperazine: : This intermediate can be synthesized by reacting 4-fluorobenzyl chloride with piperazine in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
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Coupling with Phenoxyethanone: : The 4-fluorobenzylpiperazine is then coupled with phenoxyethanone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluorobenzyl)piperazino]-2-phenoxy-1-ethanone undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the piperazine ring or the phenoxyethanone moiety .
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often target the carbonyl group in the phenoxyethanone moiety .
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Substitution: : The fluorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alcohols. These reactions are typically carried out in the presence of a base and an organic solvent .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; aqueous or organic solvent; room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; room temperature to reflux.
Substitution: Amines, thiols, alcohols; base (e.g., sodium hydroxide, potassium carbonate); organic solvent (e.g., dichloromethane, toluene); room temperature to reflux.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring or phenoxyethanone moiety.
Reduction: Reduced derivatives of the phenoxyethanone moiety.
Substitution: Substituted derivatives of the fluorobenzyl group.
Scientific Research Applications
1-[4-(4-Fluorobenzyl)piperazino]-2-phenoxy-1-ethanone has a wide range of scientific research applications:
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Chemistry: : The compound is used as a building block in the synthesis of various complex molecules.
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Biology: : In biological research, the compound is used as a ligand in receptor binding studies. It can interact with various biological targets, making it useful in the study of receptor-ligand interactions .
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Medicine: : The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its potential use in the treatment of neurological disorders and as an anti-inflammatory agent .
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Industry: : In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorobenzyl)piperazino]-2-phenoxy-1-ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 1-[4-(4-fluorobenzyl)piperazino]-2-phenoxy-1-ethanone can be contextualized through comparisons with analogous compounds. Key structural variations include substitutions on the benzyl, phenoxy, and ethanone groups.
Fluorobenzyl vs. Other Benzyl Derivatives
| Compound Name | Structural Variation | Biological Activity | Key Findings |
|---|---|---|---|
| This compound | 4-Fluorobenzyl | Neuromodulatory (hypothesized) | Enhanced metabolic stability due to fluorine’s electron-withdrawing effects |
| 2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone | 4-Bromophenoxy, 4-fluorobenzyl | Anticancer (in vitro) | Bromine increases molecular weight and polarizability, potentially improving DNA intercalation |
| 4-(4-Fluorobenzyl)piperazin-1-yl methanone | Fluorobenzyl, methanone core | Enzyme inhibition | IC₅₀ = 18 μM for kinase inhibition; lacks phenoxy group, reducing steric hindrance |
Analysis: The fluorobenzyl group improves pharmacokinetic properties compared to non-halogenated analogs.
Phenoxy Group Modifications
| Compound Name | Phenoxy Substituent | Activity Profile | |
|---|---|---|---|
| This compound | Unsubstituted phenoxy | Neurological applications (predicted) | |
| 1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone | 3,4-Dimethoxybenzoyl | Enhanced receptor binding | Dimethoxy groups increase electron density, improving interactions with serotonin receptors |
| 2-(4-Chlorophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one | 4-Chlorophenoxy | Antipsychotic (in vitro) | Chlorine enhances halogen bonding with target proteins |
Analysis: Electron-donating groups (e.g., methoxy) on the phenoxy ring improve receptor binding, while halogens (Cl, Br) enhance target specificity but may reduce solubility .
Piperazine Core Variations
Analysis : Sulfonyl and tetrazole modifications alter solubility and target engagement, but fluorobenzyl retains a favorable balance between lipophilicity and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
